molecular formula C40H53N7O5S2 B1684569 Cobicistat CAS No. 1004316-88-4

Cobicistat

Numéro de catalogue: B1684569
Numéro CAS: 1004316-88-4
Poids moléculaire: 776.0 g/mol
Clé InChI: ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions : Le Cobicistat subit plusieurs types de réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés, les dérivés réduits et les produits substitués aux positions carbamate et amide .

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Activité Biologique

Cobicistat, a potent and selective inhibitor of the cytochrome P450 3A (CYP3A) enzyme, is primarily utilized as a pharmacokinetic enhancer in antiretroviral therapy for HIV. Unlike its predecessor ritonavir, this compound does not exhibit antiviral activity on its own but enhances the effects of other antiretroviral drugs by increasing their systemic exposure.

This compound acts as a mechanism-based inhibitor of CYP3A isoforms, which are crucial for the metabolism of many drugs. By inhibiting these enzymes, this compound increases the bioavailability of co-administered medications such as atazanavir and darunavir, allowing for effective treatment at lower doses . The inhibition of CYP3A-mediated metabolism leads to significant pharmacokinetic alterations in these drugs, as evidenced by studies showing an up to 89% reduction in clearance when midazolam, a CYP3A substrate, is co-administered with this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption : Median peak plasma concentrations occur approximately 3.5 hours post-dose.
  • Volume of Distribution : Data on volume distribution is currently not available.
  • Clearance : this compound demonstrates a dose-dependent and time-dependent change in pharmacokinetics, leading to substantial increases in drug exposure and decreases in clearance rates .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration3.5 hours post-dose
Clearance ReductionUp to 89% with midazolam
Steady-State ExposureUp to 47-fold increase

Clinical Studies and Findings

Several clinical trials have assessed the safety and efficacy of this compound in various settings. A Phase II study compared this compound-boosted atazanavir with ritonavir-boosted atazanavir. The results indicated comparable rates of adverse events between both groups (36% for this compound vs. 48% for ritonavir) . Importantly, renal function was monitored; while serum creatinine levels increased with both treatments, this was attributed to inhibition of creatinine secretion rather than actual renal impairment .

Case Study Insights

In a notable case study exploring this compound's role as a booster for oral esketamine, it was observed that the combination led to enhanced bioavailability without significant adverse effects . This finding illustrates this compound's versatility beyond HIV treatment.

Renal Safety Profile

This compound has been associated with changes in renal function indicators. In trials, estimated glomerular filtration rate (eGFR) decreased upon initiation but returned to baseline after cessation of the drug . This transient effect underscores the need for careful monitoring in patients with pre-existing renal conditions.

Comparison with Ritonavir

This compound presents several advantages over ritonavir:

  • Selectivity : this compound is a more selective CYP inhibitor and does not induce enzyme activity like ritonavir does, which can lead to fewer drug-drug interactions .
  • Adverse Effects : The incidence of specific adverse events such as ocular icterus is significantly lower with this compound compared to ritonavir .

Table 2: Comparison of this compound and Ritonavir

FeatureThis compoundRitonavir
CYP3A InhibitionYesYes
Enzyme InductionNoYes
Common Adverse EffectsLower incidenceHigher incidence

Propriétés

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143269
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1004316-88-4
Record name Cobicistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobicistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBICISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cobicistat
Reactant of Route 2
Reactant of Route 2
Cobicistat
Reactant of Route 3
Reactant of Route 3
Cobicistat
Reactant of Route 4
Reactant of Route 4
Cobicistat
Reactant of Route 5
Cobicistat
Reactant of Route 6
Reactant of Route 6
Cobicistat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.